2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidine

Glucokinase Activator Type 2 Diabetes Metabolic Disease

2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidine (CAS 1154009-17-2) is a reactive building block featuring a chloromethyl handle on a privileged 2-(thiazol-2-yl)pyrimidine scaffold. Enables rapid diversification via nucleophilic substitution for kinase/glucokinase SAR libraries. Reported EC50 130 nM in glucokinase activation provides a validated starting point. Sourcing this exact compound is required to reproduce patented routes (WO2007062677) and maintain structural fidelity. Generic substitution risks loss of reactivity and IP non-compliance. Available in ≥95% purity for R&D.

Molecular Formula C8H6ClN3S
Molecular Weight 211.67 g/mol
CAS No. 1154009-17-2
Cat. No. B1518289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidine
CAS1154009-17-2
Molecular FormulaC8H6ClN3S
Molecular Weight211.67 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=NC(=CS2)CCl
InChIInChI=1S/C8H6ClN3S/c9-4-6-5-13-8(12-6)7-10-2-1-3-11-7/h1-3,5H,4H2
InChIKeyFNBLVIJYQKKYGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidine (CAS 1154009-17-2): A Specialized Heterocyclic Building Block for Medicinal Chemistry


2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidine (CAS 1154009-17-2) is a small, heterocyclic organic compound with the molecular formula C8H6ClN3S and a molecular weight of 211.67 g/mol [1]. It is not an end-use pharmaceutical or agrochemical but a key synthetic intermediate or building block. Its structure combines a pyrimidine ring linked at the 2-position to a thiazole ring, which bears a reactive chloromethyl substituent at the 4-position . This chloromethyl group is the primary driver of its utility, enabling its incorporation into larger molecular frameworks via nucleophilic substitution reactions. The compound's core scaffold—a 2-(thiazol-2-yl)pyrimidine—is a privileged structure in medicinal chemistry, found in agents targeting kinases, glucokinase, and aromatase [2]. However, the presence of the chloromethyl handle makes this specific compound a versatile point of divergence for library synthesis, distinguishing it from non-functionalized or alternatively substituted analogs.

2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidine Procurement: Why Generic Substitution with Similar Thiazole or Pyrimidine Building Blocks is Not Feasible


The procurement value of 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidine is tied to its precise molecular structure, which dictates a unique reactivity profile and a specific set of potential downstream applications. Generic substitution with a close analog, such as 4-(chloromethyl)thiazole hydrochloride or a different pyrimidine isomer, is not possible for a scientific user aiming to reproduce a published synthetic route or explore a defined chemical space. The compound's ability to act as a glucokinase activator, with a reported EC50 of 130 nM in the presence of 5 mM glucose [1], is a direct consequence of its specific atomic arrangement. This activity cannot be assumed for a structurally related but distinct compound like N-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine or a 4-(aryl/heteroaryl)-2-(pyrimidin-2-yl)thiazole derivative . Therefore, substituting this compound with a cheaper or more readily available alternative would introduce an uncontrolled variable into any research or development project, risking the loss of a key synthetic handle, an undesired change in biological activity, or failure to meet the structural requirements of a patent claim. The quantitative evidence below demonstrates the specific, measurable properties that justify its selection.

Quantitative Differentiation Evidence for 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidine (CAS 1154009-17-2)


Direct Biological Activity Comparison: Glucokinase Activation (EC50) vs. Inactive Structural Analogs

The target compound demonstrates a specific, quantifiable biological activity that distinguishes it from many other simple building blocks. It activates human recombinant glucokinase with an EC50 of 130 nM in a standard enzyme assay using 5 mM glucose as substrate [1]. This activity, while not 'best-in-class', is a verifiable, structure-dependent property. It provides a direct functional differentiator against in-class compounds that are either less active or completely inactive in this assay. For instance, a structurally related compound, N-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine, is also described as a glucokinase activator, but the specific EC50 for the target compound provides a benchmark for comparative evaluation . Furthermore, the core thiazol-2-yl pyrimidine scaffold is shared with other compounds that exhibit no such activity, making this a key differentiator for projects focused on this target [2].

Glucokinase Activator Type 2 Diabetes Metabolic Disease

Synthetic Utility Differentiation: Unique Reactivity of the Chloromethyl Handle vs. Alternative Substituents

The primary value of this compound is its function as a synthetic intermediate. The chloromethyl group at the 4-position of the thiazole ring is a powerful electrophile, enabling nucleophilic displacement reactions with a wide range of nucleophiles (amines, thiols, alkoxides) to create diverse compound libraries . This contrasts sharply with analogs lacking this handle, such as a simple 2-(thiazol-2-yl)pyrimidine, which cannot be easily diversified at that position. The compound's utility in solid-phase synthesis and its role as a precursor to peptidomimetics is well-documented for related 4-(chloromethyl)thiazole structures . The specific combination of the pyrimidine ring and the reactive chloromethyl group on the thiazole creates a unique building block that cannot be replaced by 4-(chloromethyl)thiazole hydrochloride alone, which lacks the pyrimidine moiety essential for target interactions in many pharmacophores . This specific reactivity is a key differentiator for procurement.

Organic Synthesis Medicinal Chemistry Building Blocks

Structural Differentiation: Defined Positional Isomerism vs. Other 2-Pyrimidinyl Thiazoles

The compound's exact connectivity—a pyrimidin-2-yl group attached to the 2-position of a 4-(chloromethyl)thiazole—is a precise molecular architecture. This is a key differentiator from other possible regioisomers or analogs, such as a compound with the pyrimidine attached at the 4-position of the thiazole or with the chloromethyl group at a different position. For example, the patent literature extensively describes the 2-(thiazol-2-yl)pyrimidine motif as a privileged structure for kinase inhibition and other activities [1]. The specific isomerism of this compound is critical; a change in the connection points between the two heterocycles would result in a completely different three-dimensional structure and, consequently, a different biological profile. This specific isomer is the one documented in patents for glucokinase activation [2] and is the intended building block for medicinal chemistry efforts focused on this exact scaffold. A researcher cannot substitute a different isomer and expect the same results in a structure-activity relationship (SAR) study.

Structural Biology Medicinal Chemistry Lead Optimization

Optimal Scientific and Industrial Use Cases for 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidine (CAS 1154009-17-2)


Lead Optimization in Metabolic Disease Programs: A Validated Glucokinase Activator Scaffold

For medicinal chemistry teams focused on type 2 diabetes or other metabolic disorders, this compound serves as a validated starting point for glucokinase activator (GKA) programs. The reported EC50 of 130 nM in a glucokinase assay provides a quantitative baseline for activity . Researchers can use this compound to generate analogs via nucleophilic substitution of the chloromethyl group, allowing for rapid exploration of the structure-activity relationship (SAR) around the thiazole ring. The resulting library can be screened to identify derivatives with improved potency, selectivity, and pharmacokinetic properties, building upon a known, albeit moderate, biological effect.

Synthesis of Diverse Heterocyclic Libraries for Kinase and Other Target Screening

This building block is ideally suited for the creation of focused compound libraries around the privileged 2-(thiazol-2-yl)pyrimidine scaffold. The chloromethyl group is a versatile point for diversification, enabling the attachment of various amines, thiols, and alcohols to generate a large number of unique compounds . Such libraries can be screened against a wide range of biological targets, including kinases, which are commonly modulated by pyrimidine-containing compounds. The ability to easily introduce molecular diversity at this specific position is a key advantage for high-throughput screening campaigns.

Development of Chemical Probes and Tool Compounds for Target Validation

Due to its specific, albeit modest, glucokinase activity, this compound can be used as a parent structure for developing more potent and selective chemical probes. By derivatizing the chloromethyl group, researchers can introduce tags (e.g., biotin, fluorescent dyes) or create affinity matrices for target identification and validation studies . This is a critical application in early-stage drug discovery where confirming the mechanism of action and understanding target engagement are essential. The compound's well-defined structure and known biological activity make it a reliable foundation for such probe development.

Patented Synthesis of Glucokinase Activators and Related Therapeutics

The compound and its derivatives are explicitly claimed in patent literature as glucokinase activators . For pharmaceutical companies and research institutions working in this area, sourcing this specific building block is a necessary step for practicing the inventions described in patents like WO2007062677A1. Its use is therefore directly tied to intellectual property and the development of proprietary therapeutic agents. Failure to use the correct, defined isomer could lead to off-target effects or a failure to reproduce the claimed biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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